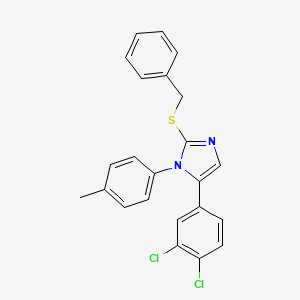

2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole

Description

2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole is a synthetic imidazole derivative characterized by a benzylthio group at position 2, a 3,4-dichlorophenyl substituent at position 5, and a p-tolyl group at position 1 of the imidazole core (Figure 1). This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2S/c1-16-7-10-19(11-8-16)27-22(18-9-12-20(24)21(25)13-18)14-26-23(27)28-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCBVOUXKPVTGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole typically involves a multi-step process:

Formation of the imidazole core: : The initial step involves the condensation of appropriate aldehydes, amines, and isothiocyanates under controlled conditions.

Substitution reactions: : The core imidazole structure is then subjected to various substitution reactions to introduce the benzylthio and dichlorophenyl groups. This often involves the use of thiols and halogenated aromatic compounds under basic or acidic conditions, depending on the desired outcome.

Functional group modifications: : Final functionalization might include methylation or other modifications to fine-tune the properties of the compound.

Industrial Production Methods

In an industrial setting, the production of such compounds may be scaled up by optimizing reaction conditions, using continuous flow reactors to maintain consistent reaction parameters, and employing catalysts to increase reaction efficiency. The use of automated processes and rigorous quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : It can undergo oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: : The compound may be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the imidazole ring or the aromatic moieties.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : Common solvents like dichloromethane, ethanol, and acetonitrile.

Major Products Formed

Sulfoxides and Sulfones: : Formed through oxidation.

Hydrocarbons: : Formed through reduction.

Functionalized derivatives: : Resulting from substitution reactions.

Scientific Research Applications

2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole finds applications across various fields due to its structural complexity and functional versatility:

Chemistry: : As a building block in the synthesis of more complex molecules and materials.

Biology: : Investigated for its potential as a biological probe and for its bioactive properties.

Medicine: : Explored for therapeutic potential, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry: : Utilized in the development of novel materials and as intermediates in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzylthio and dichlorophenyl groups play critical roles in binding affinity and specificity, contributing to the compound's bioactivity. Molecular docking studies and biochemical assays help elucidate these interactions.

Comparison with Similar Compounds

Key Structural Features:

- 3,4-Dichlorophenyl group : Enhances electron-deficient character, favoring π-π stacking or hydrophobic interactions.

- p-Tolyl group (-C₆H₄CH₃) : Provides steric bulk and modulates solubility.

Imidazole derivatives are extensively studied due to their structural versatility. Below, we compare the target compound with structurally or functionally analogous molecules reported in the literature.

Structural Analogues

Key Observations :

- Antimicrobial Activity : The benzylthio group in the target compound may enhance membrane penetration, similar to sulfur-containing derivatives in , which showed MIC values of 8–32 μg/mL against S. aureus.

- Electron-Deficient Aromatics : The 3,4-dichlorophenyl group may mimic the activity of nitro-substituted imidazoles in , which inhibit microbial enzymes like dihydrofolate reductase.

Physicochemical Properties

*logP calculated using ChemDraw.

Insights :

- Low aqueous solubility may limit bioavailability, necessitating formulation adjustments (e.g., nanocrystallization).

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole?

Methodological Answer: The synthesis involves multi-step processes:

Imidazole ring formation via condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Substituent introduction (benzylthio, dichlorophenyl, p-tolyl) through nucleophilic substitutions.

- Key steps :

- Catalysts : Palladium on carbon (Pd/C) for cross-coupling reactions .

- Solvents : DMF or THF to stabilize intermediates and enhance reactivity .

- Temperature : Maintain 60–80°C to balance reaction rate and product stability .

Purification : Thin-layer chromatography (TLC) monitors progress; column chromatography isolates the product.

Characterization : NMR (¹H/¹³C), IR, and mass spectrometry confirm structure .

Q. Q2. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments and carbon connectivity (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., m/z 481.04 [M+H]⁺) .

Advanced Research Questions

Q. Q3. How can researchers resolve low yields during thioether group formation?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst optimization : Use Pd/C with ligand systems (e.g., PPh₃) to enhance selectivity .

- Solvent polarity adjustment : Switch from THF to DMF to stabilize thiolate intermediates .

- Temperature control : Gradual heating (40°C → 80°C) minimizes decomposition .

- Reagent stoichiometry : Excess benzyl mercaptan (1.5 equiv) drives the reaction .

Q. Q4. How do structural modifications (e.g., halogen substitution) affect biological activity?

Data-Driven Analysis:

| Substituent | Biological Activity | Mechanistic Insight | Reference |

|---|---|---|---|

| 3,4-Dichlorophenyl | Antitumor (IC₅₀ = 12 µM) | Enhanced lipophilicity improves membrane permeation . | |

| 4-Bromophenyl | Antimicrobial (MIC = 8 µg/mL) | Bromine’s electronegativity disrupts enzyme binding . | |

| p-Tolyl | Reduced cytotoxicity | Methyl group steric effects limit target interaction . |

Q. Q5. How to analyze contradictions in SAR studies for imidazole derivatives?

Methodological Answer: Contradictions arise from varying assay conditions or substituent electronic effects. Approaches:

- QSAR modeling : Correlate Hammett constants (σ) or logP with activity trends .

- Docking simulations : Compare binding poses (e.g., dichlorophenyl vs. bromophenyl in α-glucosidase) .

- Control experiments : Replicate studies under standardized conditions (pH, cell lines) .

Experimental Design & Data Analysis

Q. Q6. What computational methods validate experimental spectral data?

Methodological Answer:

Q. Q7. How to design assays for evaluating enzyme inhibition?

Methodological Answer:

- Target selection : Prioritize enzymes linked to disease pathways (e.g., α-glucosidase for diabetes) .

- Assay protocol :

- Kinetic analysis : Measure IC₅₀ via spectrophotometric monitoring of substrate conversion .

- Competitive inhibition : Use Lineweaver-Burk plots to determine inhibition type .

- Thermodynamic profiling : Calculate ΔG binding (-8.2 kcal/mol) via ITC .

Safety and Handling

Q. Q8. What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.